molecular formula C12H10O2S B2979638 4-(Benzyloxy)thiophene-3-carbaldehyde CAS No. 2169261-59-8

4-(Benzyloxy)thiophene-3-carbaldehyde

Cat. No.: B2979638
CAS No.: 2169261-59-8
M. Wt: 218.27
InChI Key: XOOZRKYVZKNUOW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)thiophene-3-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with a benzyloxy group at position 4 and a formyl (-CHO) group at position 3. The benzyloxy substituent introduces steric bulk and electron-donating effects, while the aldehyde group enhances reactivity for nucleophilic additions or condensation reactions. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in the development of conjugated polymers due to the thiophene core’s electronic properties.

Properties

IUPAC Name

4-phenylmethoxythiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-6-11-8-15-9-12(11)14-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOZRKYVZKNUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CSC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169261-59-8
Record name 4-(benzyloxy)thiophene-3-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)thiophene-3-carbaldehyde typically involves the reaction of 4-hydroxythiophene-3-carbaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydride (NaH).

Major Products

    Oxidation: 4-(Benzyloxy)thiophene-3-carboxylic acid.

    Reduction: 4-(Benzyloxy)thiophene-3-methanol.

    Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Benzyloxy)thiophene-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and as a building block in organic electronics.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 4-(Benzyloxy)thiophene-3-carbaldehyde is compared with three analogs: 4-(4-Chlorophenethyl)thiophene-3-carbaldehyde , 4-Butoxy-3-chloro-5-methoxybenzaldehyde , and 4-(Bromomethyl)benzaldehyde . Key differences in structure, reactivity, and applications are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Thiophene 4-Benzyloxy, 3-CHO C₁₂H₁₀O₂S 218.27 (theoretical) High solubility in organic solvents; used in polymer synthesis
4-(4-Chlorophenethyl)thiophene-3-carbaldehyde Thiophene 4-(4-Chlorophenethyl), 3-CHO C₁₃H₁₁ClOS 250.74 Electron-withdrawing Cl enhances electrophilic reactivity
4-Butoxy-3-chloro-5-methoxybenzaldehyde Benzene 4-Butoxy, 3-Cl, 5-OCH₃, 1-CHO C₁₂H₁₅ClO₃ 242.70 Lower aromatic reactivity; potential agrochemical intermediate
4-(Bromomethyl)benzaldehyde Benzene 4-Bromomethyl, 1-CHO C₈H₇BrO 199.05 Bromine enables cross-coupling reactions; lab-scale synthesis

Reactivity and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups: The benzyloxy group in this compound donates electrons via resonance, activating the thiophene ring for electrophilic substitution.
  • Aldehyde Reactivity : The formyl group in all compounds facilitates nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the benzyloxy group may slow reactivity compared to smaller substituents like bromomethyl in 4-(Bromomethyl)benzaldehyde.

Solubility and Stability

  • Solubility : The thiophene derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMF, THF) compared to benzene-based analogs due to the heterocyclic ring’s polarity.
  • Stability : Benzaldehyde derivatives (e.g., 4-Butoxy-3-chloro-5-methoxybenzaldehyde) are more prone to oxidation than thiophene-based aldehydes, which benefit from the sulfur atom’s stabilizing effects.

Research Findings and Limitations

  • Synthetic Challenges : Benzyloxy-protected thiophenes require careful deprotection under mild conditions to avoid aldehyde oxidation.

Biological Activity

4-(Benzyloxy)thiophene-3-carbaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring substituted with a benzyloxy group and an aldehyde functional group. The chemical structure can be represented as follows:

C11H10O2S\text{C}_{11}\text{H}_{10}\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains were found to be significantly lower than those for standard antibiotics, suggesting a promising alternative for antimicrobial therapy.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to cell cycle arrest and subsequent cell death .

Anti-inflammatory Effects

Another significant aspect of its biological activity is its anti-inflammatory potential. In animal models, this compound was shown to reduce inflammation markers such as TNF-α and IL-6. This suggests that it may be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may modulate receptor activity related to cell proliferation and apoptosis, influencing cancer cell survival.

Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that modifications to the benzyloxy group enhanced activity against resistant bacterial strains.

Study 2: Anticancer Activity

A research team conducted a series of experiments on the MCF-7 cell line, where they treated cells with varying concentrations of this compound. They observed a dose-dependent increase in apoptosis, confirmed by flow cytometry analysis .

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